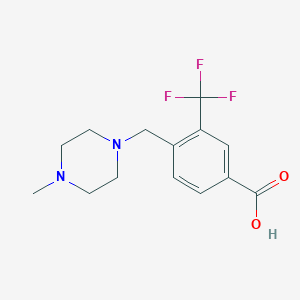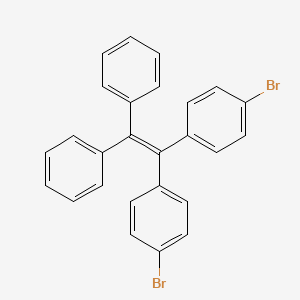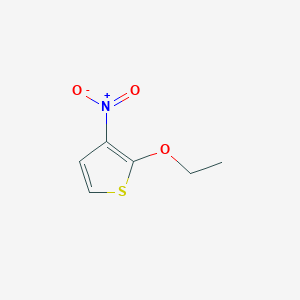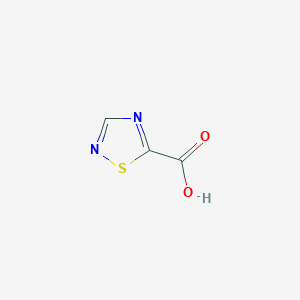![molecular formula C13H16F3NO B3158630 N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine CAS No. 85952-77-8](/img/structure/B3158630.png)
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine
描述
作用机制
Target of Action
The primary targets of N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine are currently unknown .
Mode of Action
Based on its structural similarity to other trifluoromethoxy phenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Information about its bioavailability, distribution, metabolism, and excretion is currently unavailable .
实验室实验的优点和局限性
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine is an attractive molecule for use in the synthesis of a variety of compounds due to its unique properties, including its high solubility in both polar and non-polar solvents and its resistance to oxidation. It is typically synthesized via a two-step reaction, making it relatively easy to synthesize in the laboratory. However, this compound is also relatively expensive, making it cost-prohibitive for some laboratory experiments.
未来方向
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine has potential applications in the synthesis of a variety of compounds, including drugs, high-value industrial chemicals, and other compounds. Further research is needed to explore the potential therapeutic applications of this compound, as well as its potential use in the synthesis of other compounds. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound, and to develop more efficient and cost-effective methods for its synthesis.
科学研究应用
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine has been studied extensively as a potential intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of drugs, such as the anticonvulsant lamotrigine, and in the synthesis of high-value industrial chemicals, such as the antifungal agent fluconazole. This compound has also been used in the synthesis of a variety of other compounds, including the anti-inflammatory agent etodolac and the antiviral agent acyclovir.
生化分析
Biochemical Properties
N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme, which stabilizes the inhibitor-enzyme complex . Additionally, this compound interacts with other biomolecules, potentially influencing various biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of sEH by this compound can lead to altered levels of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in the regulation of inflammation, blood pressure, and other physiological processes . This modulation can result in changes in gene expression and metabolic flux within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of sEH, forming hydrogen bonds and other non-covalent interactions that inhibit the enzyme’s activity . This inhibition prevents the conversion of epoxides to diols, thereby maintaining higher levels of epoxides, which have various biological effects. Additionally, this compound may interact with other enzymes and proteins, influencing their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of sEH and prolonged alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve significant biochemical and physiological changes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of epoxides and other related compounds . The inhibition of sEH by this compound leads to increased levels of epoxides, which can affect metabolic flux and the levels of various metabolites within the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute within various tissues, impacting its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, influencing its overall biochemical and physiological effects.
属性
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-7-5-10(6-8-12)9-17-11-3-1-2-4-11/h5-8,11,17H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKONDHMPADBKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



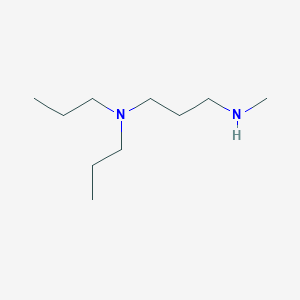
![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

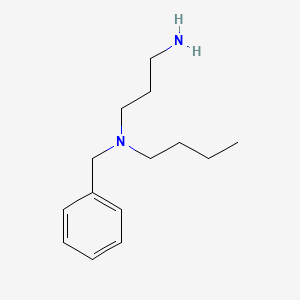


![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
